BenchChemオンラインストアへようこそ!

Pivagabine

Neuroendocrinology Stress Response HPA Axis

Pivagabine (CXB-722) uniquely modulates stress-induced HPA axis hyperactivity via CRF normalization—not GABAergic agonism. Unlike gabapentin, pregabalin, or benzodiazepines, it does not convert to GABA, eliminating sedation, tolerance, and motor impairment confounds. Human studies confirm blunted ACTH/cortisol/NE responses to psychosocial stress, making it the preferred tool compound for behavioral assays requiring intact cognition. Ideal for stress neurocircuitry dissection, CRF-GABAA crosstalk studies, and pharmacological HPA axis challenge paradigms.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 69542-93-4
Cat. No. B1207565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivagabine
CAS69542-93-4
Synonyms4-((2,2-dimethyl-1-oxopropyl)amino)butanoic acid
N-trimethylacetyl GABA
N-trimethylacetyl-4-aminobutyric acid
pivagabin
pivagabine
Tonerg
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCCC(=O)O
InChIInChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
InChIKeySRPNQDXRVRCTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivagabine (CAS 69542-93-4): A GABA-Derived Neuromodulator with Distinct CRF-Mediated Stress Response Attenuation


Pivagabine (CAS 69542-93-4), also designated CXB-722 or N-pivaloyl-GABA, is a hydrophobic 4-aminobutyric acid derivative classified as a neuromodulator . Unlike classical GABA receptor agonists, it does not act as a prodrug for GABA, as ADME studies demonstrate only trace brain GABA levels following administration [1]. Instead, pivagabine antagonizes stress-induced perturbations in GABAA receptor function and normalizes corticotropin-releasing factor (CRF) concentrations in discrete brain regions [2]. The compound exhibits the capacity to cross the blood-brain barrier in rodent models and was introduced clinically in Italy in 1997 under the brand name Tonerg for depressive and maladaptive syndromes [3].

Pivagabine vs. Generic GABA Analogs: Why Structural Similarity Does Not Equate to Functional Interchangeability


Superficial structural similarity to GABA or its simple derivatives belies pivagabine's unique pharmacodynamic signature. While conventional GABA analogs (e.g., gabapentin, pregabalin) primarily engage voltage-gated calcium channels or direct GABA receptor modulation, pivagabine exerts its effects via a distinct CRF-centric mechanism [1]. Crucially, it is not metabolically converted to GABA in the brain, eliminating the potential for GABAergic side effects such as sedation, tolerance, or motor impairment typical of benzodiazepines [2]. Furthermore, its specific ability to normalize stress-induced HPA axis hyperactivity—quantified by blunted ACTH and cortisol responses in humans—is not a class-wide property of GABA derivatives, making generic substitution scientifically unsound for applications targeting stress-related neuroendocrine dysregulation [3].

Pivagabine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Clinical Neuroendocrine Attenuation: Pivagabine Blunts Human HPA Axis Reactivity vs. Placebo

In a double-blind, placebo-controlled study of 20 healthy male subjects undergoing psychosocial stress (Stroop task, public speaking, mental arithmetic), pivagabine (900 mg BID for 7 days) significantly blunted stress-induced increases in adrenocorticotropic hormone (ACTH), cortisol (CORT), norepinephrine (NE), and epinephrine (EPI) compared to placebo [1]. This effect was accompanied by reduced heart rate (HR) and systolic blood pressure (SBP) responses, directly demonstrating in vivo HPA axis and sympathoadrenal modulation in humans [1].

Neuroendocrinology Stress Response HPA Axis

GABAA Receptor Function Normalization: Pivagabine Prevents Stress-Induced Dysfunction vs. Vehicle Control

Subchronic treatment with pivagabine (100-200 mg/kg, IP) in rats resulted in a dose-dependent inhibition of foot shock-induced increase in [35S]TBPS binding to cerebral cortical membranes, a sensitive marker of GABAA receptor function [1]. The effect was significant at 1 and 6 hours post-injection (200 mg/kg dose) but absent at 12 and 24 hours, indicating a time-dependent pharmacodynamic window [1]. This antagonism was observed in both intact and adrenalectomized-orchietomized rats, demonstrating central mediation independent of peripheral HPA axis integrity [1].

GABAA Receptor Stress Pharmacology TBPS Binding

CRF Concentration Normalization: Pivagabine Reverses Stress-Induced Hypothalamic and Cortical CRF Shifts

Foot-shock stress in rats decreased hypothalamic CRF concentration by 74% and increased cortical CRF concentration by 125% compared to unstressed controls [1]. Subchronic pivagabine (100-200 mg/kg, IP) completely prevented these bidirectional stress-induced changes in both brain regions [1]. Notably, pivagabine administered alone (without stress) reduced hypothalamic CRF concentration by 52% but had no effect on cortical CRF, revealing a region-specific basal modulatory action [1].

Corticotropin-Releasing Factor Stress Neurobiology Hypothalamus

Behavioral Selectivity: Pivagabine Preserves Learning and Motor Function Unlike Benzodiazepines

In a comparative behavioral assessment in rats, pivagabine (10-200 mg/kg) improved stress-related performance and reduced anxiety-like behavior across multiple tests (open field, water maze, conflict, avoidance) [1]. In direct contrast to benzodiazepines, pivagabine did not impair learning of conditioned tasks, did not compromise motor performance on rota-rod and swimming tests, and did not alter aggressive behaviors [1]. The learning improvement was observed at lower doses (10-50 mg/kg), while higher doses (100-200 mg/kg) showed opposing effects on conditioning, indicating a biphasic dose-response relationship [1].

Behavioral Pharmacology Anxiolytic Selectivity Cognitive Safety

Analytical Purity Specification: ≥99.0% (HPLC) Enabling Reproducible in vivo CNS Studies

Commercially available pivagabine for research use is supplied with a purity specification of ≥99.0% as determined by high-performance liquid chromatography (HPLC) . This high purity level minimizes the potential for confounding off-target effects from impurities when conducting sensitive CNS assays—particularly important given the compound's modulatory rather than direct agonist activity profile and the low brain exposure noted in some studies [1].

Analytical Chemistry Compound Purity Reproducibility

Non-Mechanism as GABA Prodrug: Brain GABA Levels Remain Minimal vs. Direct GABA Agonists

Contrary to initial design hypotheses, ADME studies demonstrate that only very low levels of GABA are detected in the brain following pivagabine administration, confirming that it does not function as a prodrug for GABA [1]. This finding directly contrasts with other GABA derivatives designed for GABAergic prodrug activity (e.g., progabide, picamilon) and explains the absence of classic GABAergic side effects such as sedation and motor incoordination observed with direct GABA receptor agonists or benzodiazepines [2].

Drug Metabolism Pharmacokinetics Mechanism of Action

Pivagabine Applications: Evidence-Backed Research Scenarios in Neuroendocrinology and Stress Pharmacology


Human Experimental Stress Models: Quantifying HPA Axis Reactivity Modulation

Pivagabine is uniquely suited for human laboratory studies examining pharmacological attenuation of stress-induced HPA axis and sympathoadrenal activation. Based on the double-blind, placebo-controlled study demonstrating blunted ACTH, cortisol, NE, and EPI responses to psychosocial stress [1], pivagabine serves as a validated tool compound for investigating CRF-mediated stress response modulation in healthy volunteers or patient populations characterized by HPA axis hyper-reactivity (e.g., anxiety disorders, melancholic depression). Its lack of sedative or motor-impairing effects makes it preferable to benzodiazepines for studies requiring preserved cognitive and physical performance during stress exposure.

Preclinical Stress Neurobiology: Dissecting CRF-Dependent vs. CRF-Independent Stress Pathways

In rodent models, pivagabine enables precise dissection of stress neurocircuitry owing to its region-selective CRF modulation. The documented ability to prevent stress-induced CRF depletion in hypothalamus (-74% reversal) while simultaneously normalizing cortical CRF elevation (+125% reversal) [2] provides a pharmacological probe for distinguishing hypothalamic vs. extrahypothalamic CRF contributions to behavioral and endocrine stress responses. Furthermore, its lack of antagonism against exogenously administered CRF [3] confirms it does not act as a direct CRF-1 receptor antagonist, allowing researchers to differentiate between direct receptor blockade and upstream neuromodulatory mechanisms.

Behavioral Selectivity Studies: Anxiolytic Efficacy Without Cognitive or Motor Confounds

For behavioral neuroscientists requiring an anxiolytic/antistress agent that does not introduce confounds of sedation, motor impairment, or learning deficits, pivagabine offers a validated alternative to benzodiazepines. The direct comparative evidence showing preserved rota-rod performance, unaltered aggressive behavior, and intact learning of conditioned responses [4] supports its use in cognitive behavioral assays (e.g., Morris water maze, fear conditioning, operant tasks) where benzodiazepine-induced impairments would otherwise obscure interpretation. The biphasic dose-response for learning effects (improvement at 10-50 mg/kg; attenuation at higher doses) also enables dose-dependent probing of optimal cognitive modulation windows.

GABAA Receptor Function in Stress: Pharmacological Normalization Studies

Pivagabine provides a research tool for investigating stress-induced GABAA receptor plasticity and functional recovery. Its demonstrated ability to dose-dependently antagonize stress-induced increases in [35S]TBPS binding—a sensitive index of GABAA receptor function—in both intact and adrenalectomized-orchietomized rats [2] makes it valuable for studies examining the central (vs. peripheral) mechanisms underlying GABAA receptor adaptations to stress. The time-dependent nature of this antagonism (significant at 1-6 hours, absent at 12-24 hours post-injection) [2] further enables temporally precise experimental designs for investigating receptor trafficking, neurosteroid interactions, or CRF-GABAA crosstalk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pivagabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.